molecular formula C27H28N2O3S B3930284 2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide

2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide

Cat. No. B3930284
M. Wt: 460.6 g/mol
InChI Key: ZVWVNWIMSYZWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide is not fully understood. However, it has been suggested that it may interact with specific proteins and modulate their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of specific proteins involved in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide in lab experiments is its potential for developing new receptors and studying protein-protein interactions. However, its mechanism of action is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for the research of 2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide. One direction is to further investigate its anti-cancer properties and potential as a treatment for neurological disorders. Another direction is to study its interaction with specific proteins and develop new receptors based on its structure. Additionally, its mechanism of action could be further elucidated to better understand its potential applications in scientific research.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide has been found to have potential applications in scientific research. It has been used as a ligand for the development of new receptors and as a tool for the study of protein-protein interactions. It has also been investigated for its anti-cancer properties and as a potential treatment for neurological disorders.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c30-27(28-25-18-21-15-16-22(25)17-21)24-13-7-8-14-26(24)29(19-20-9-3-1-4-10-20)33(31,32)23-11-5-2-6-12-23/h1-14,21-22,25H,15-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWVNWIMSYZWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide
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2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide
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2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide
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2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide

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